

Technical Guide: 4-Acetoxy-4'-tert-butylbenzophenone

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Compound of Interest

Compound Name:	4-Acetoxy-4'-T-butylbenzophenone
CAS No.:	890099-70-4
Cat. No.:	B1292302

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CAS Registry Number: 890099-70-4 Chemical Formula: $C_{19}H_{20}O_3$ Molecular Weight: 296.36 g/mol Synonyms: **4-Acetoxy-4'-t-butylbenzophenone**; Acetic acid 4-(4-tert-butylbenzoyl)phenyl ester

Executive Summary & Core Significance

4-Acetoxy-4'-tert-butylbenzophenone is a functionalized aromatic ketone belonging to the benzophenone class.^[1] While the parent compound, 4-tert-butylbenzophenone, is a well-known photoinitiator and intermediate, the 4-acetoxy derivative represents a specialized modification often used to modulate solubility, reactivity, or compatibility in polymer matrices.

Key Applications:

- **Photoinitiator:** Used in UV-curable coatings and inks where the "capped" phenolic group prevents premature quenching of radicals while maintaining the chromophore's UV absorption profile.

- **Latent UV Absorber:** The acetoxy group acts as a protecting group. Under specific hydrolytic or enzymatic conditions, it can release 4-hydroxy-4'-tert-butylbenzophenone, a potent UV-A/B blocker.
- **Organic Synthesis Intermediate:** Serves as a lipophilic precursor for complex pharmaceutical scaffolds requiring the benzophenone backbone without the interference of a free hydroxyl group.

Chemical Identity & Mechanism

Structural Logic

The molecule consists of two para-substituted benzene rings linked by a carbonyl group.

- **Ring A (Tert-butyl):** Provides lipophilicity and steric bulk, enhancing solubility in organic monomers and preventing crystallization in cured films.
- **Ring B (Acetoxy):** An ester-capped phenol. Unlike a free hydroxyl group (which can act as a radical scavenger), the acetoxy group is chemically inert during free-radical polymerization but remains electronically active, influencing the UV absorption maximum ().

Mechanism of Action (Photoinitiation)

When used as a photoinitiator, the compound follows a Norrish Type II mechanism.

- **Excitation:** Absorption of UV light promotes the molecule from the ground state () to an excited singlet state (), followed by rapid intersystem crossing (ISC) to the triplet state ().
- **Hydrogen Abstraction:** The excited triplet carbonyl abstracts a hydrogen atom from a donor (co-initiator, typically an amine or alcohol).
- **Radical Generation:** This produces a ketyl radical and a donor radical. The donor radical initiates the polymerization chain reaction.



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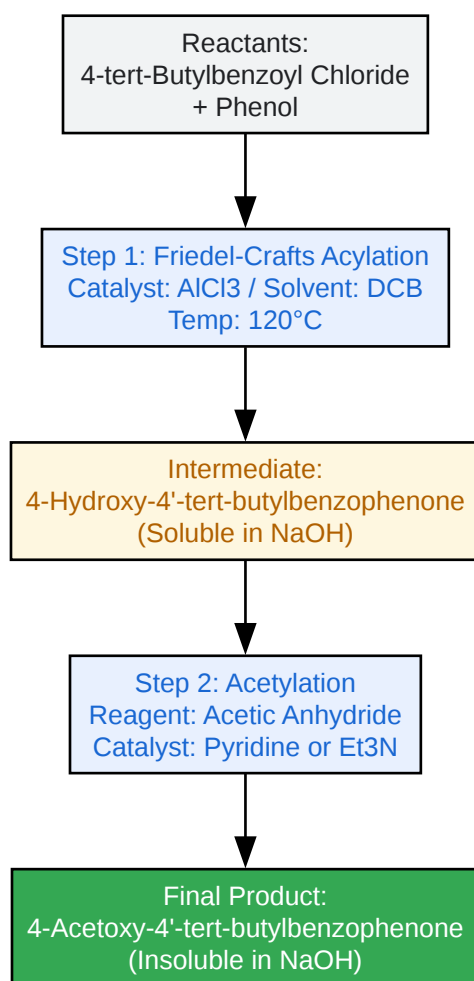
Figure 1: Norrish Type II photoinitiation mechanism for benzophenone derivatives.

Synthesis & Production Protocols

The synthesis is a two-step process designed to ensure high regioselectivity. The "Self-Validating" aspect of this protocol relies on the distinct solubility changes: the intermediate is phenolic (soluble in base), while the final product is an ester (insoluble in base).

Synthesis Workflow

- Step 1 (Friedel-Crafts Acylation): Reaction of 4-*tert*-butylbenzoyl chloride with phenol to form the hydroxy intermediate.
- Step 2 (Esterification): Acetylation of the intermediate using acetic anhydride.[2]



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Figure 2: Two-step synthetic pathway ensuring regiochemical control.

Detailed Experimental Protocol

Safety Note: Perform all reactions in a fume hood. Thionyl chloride and Aluminum chloride are corrosive and moisture-sensitive.

Step 1: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone

- Reagents: 4-tert-butylbenzoyl chloride (1.0 eq), Phenol (1.0 eq),
(1.1 eq), 1,2-Dichlorobenzene (Solvent).
- Procedure:

- Dissolve phenol in 1,2-dichlorobenzene.
- Add
slowly at room temperature (exothermic).
- Add 4-tert-butylbenzoyl chloride dropwise.
- Heat to 120°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.
- Quench: Pour reaction mixture into ice/HCl.
- Purification: Extract organic layer. Wash with water. The phenolic product can be extracted into 10% NaOH (separating it from non-phenolic impurities), then precipitated by acidifying the aqueous layer with HCl.
- Yield Check: Solid should act as a phenol (soluble in base, positive ferric chloride test).

Step 2: Acetylation to 4-Acetoxy-4'-tert-butylbenzophenone

- Reagents: 4-Hydroxy-4'-tert-butylbenzophenone (Intermediate), Acetic Anhydride (1.5 eq), Pyridine (Catalytic) or Triethylamine (1.2 eq), DCM (Dichloromethane).
- Procedure:
 - Dissolve the hydroxy intermediate in DCM.
 - Add Triethylamine and a catalytic amount of DMAP (4-Dimethylaminopyridine) for faster kinetics.
 - Cool to 0°C. Dropwise add Acetic Anhydride.
 - Stir at room temperature for 2 hours. Monitor by TLC (The product will have a higher than the starting phenol).
 - Workup (Self-Validating Step): Wash the organic phase with 10% NaOH.

- Why? This removes any unreacted starting material (phenol) and acetic acid by-products. The product (ester) stays in the organic layer.
- Dry over

, filter, and rotovap.
- Recrystallization: Recrystallize from Ethanol/Hexane if necessary.

Analytical Characterization

To validate the synthesis, compare the spectral data against these expected values:

Technique	Expected Signal	Mechanistic Interpretation
IR Spectroscopy	1760 cm^{-1} (Strong)	Ester Carbonyl (C=O) stretch. Distinct from the ketone carbonyl ($\sim 1650 \text{ cm}^{-1}$).
IR Spectroscopy	Absence of $\sim 3300 \text{ cm}^{-1}$	Disappearance of the broad O-H stretch confirms complete acetylation.
^1H NMR	$\sim 2.3 \text{ ppm}$ (Singlet, 3H)	Methyl protons of the acetoxy group ($-\text{CO}-\text{O}-\text{Ar}$).
^1H NMR	$\sim 1.3 \text{ ppm}$ (Singlet, 9H)	Tert-butyl group protons.
HPLC	Increased Retention Time	The acetoxy derivative is significantly more lipophilic than the hydroxy precursor.

Handling & Safety Data

GHS Classification: Warning (Irritant).

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- **Storage:** Store in a cool, dry place away from strong oxidizing agents and strong bases (to prevent hydrolysis of the ester).
- **Light Sensitivity:** As a photoinitiator, prolonged exposure to ambient UV light can degrade the material. Store in amber vials.

References

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- Vogel, A. I. (1989). *Vogel's Textbook of Practical Organic Chemistry*. 5th Edition. Longman Scientific & Technical.

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